molecular formula C10H9ClN2O2 B14549231 1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one CAS No. 62104-06-7

1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one

Cat. No.: B14549231
CAS No.: 62104-06-7
M. Wt: 224.64 g/mol
InChI Key: PDYDXGXACFGZGW-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chloro-substituted phenyl ring and an imidazolone moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-methylimidazole under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the imidazolone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one involves its interaction with various molecular targets. The compound’s hydroxyl and chloro groups enable it to form hydrogen bonds and engage in electrophilic and nucleophilic interactions. These interactions can disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Known for its antioxidant activity.

    1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one: Exhibits higher antioxidant activity than ascorbic acid.

    1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one: Shows significant antioxidant activity.

Uniqueness

1-(5-Chloro-2-hydroxyphenyl)-4-methyl-1,5-dihydro-2H-imidazol-2-one is unique due to its imidazolone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its specific substitution pattern also contributes to its unique properties .

Properties

CAS No.

62104-06-7

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-5-methyl-4H-imidazol-2-one

InChI

InChI=1S/C10H9ClN2O2/c1-6-5-13(10(15)12-6)8-4-7(11)2-3-9(8)14/h2-4,14H,5H2,1H3

InChI Key

PDYDXGXACFGZGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C1)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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